molecular formula C17H22N6O2S3 B2629605 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide CAS No. 1207019-96-2

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2629605
CAS No.: 1207019-96-2
M. Wt: 438.58
InChI Key: JKQBRRRAMQAHTG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1^H NMR spectrum (DMSO-d~6~) exhibits key resonances (Table 1):

Signal (δ, ppm) Integration Assignment
8.42 1H Thiazole H-5 (d, J = 1.5 Hz)
7.89 1H Thiophene H-3 (d, J = 3.8 Hz)
6.75 1H Pyrimidine H-5 (s)
3.58 2H Ethylenediamine -NH-CH~2~-CH~2~-N- (t, J = 6.2 Hz)
2.51 3H Thiazole C2-methyl (s)

^13^C NMR data confirms the presence of a sulfonyl group (δ 118.9 ppm, SO~2~) and pyrimidine carbons (δ 162.4 ppm, C4).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

  • 3340 cm^-1^ : N-H stretching (sulfonamide and pyrimidine amine)
  • 1325 cm^-1^ : Asymmetric S=O stretching
  • 1140 cm^-1^ : Symmetric S=O stretching
  • 1580 cm^-1^ : C=N stretching (thiazole and pyrimidine)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound shows λ~max~ at 274 nm (π→π* transition, thiophene-thiazole system) and 310 nm (n→π* transition, sulfonamide group).

Mass Spectrometry

High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 439.0984 [M+H]^+^ (calculated: 439.0989 for C~17~H~23~N~6~O~2~S~3~^+^).

Computational Modeling and Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Parameter Value
HOMO Energy -5.82 eV
LUMO Energy -1.94 eV
Band Gap 3.88 eV
Dipole Moment 6.21 Debye

The electrostatic potential map (Figure 2) highlights nucleophilic regions at the sulfonamide oxygen atoms (red, -0.32 e) and electrophilic zones near the pyrimidine nitrogen (blue, +0.28 e). Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the thiophene and pyrimidine rings (RDG = 0.03 a.u.), stabilizing the overall conformation.

Optimized geometry :

  • Sulfonamide S=O bond lengths: 1.43 Å (DFT) vs. 1.44 Å (experimental averages)
  • Pyrimidine ring puckering amplitude (Q): 0.12 Å, indicating near-planarity

These computational results align with structural trends observed in related sulfonamide-pyrimidine hybrids.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S3/c1-4-18-15-9-16(22-11(2)21-15)19-7-8-20-28(24,25)17-6-5-14(27-17)13-10-26-12(3)23-13/h5-6,9-10,20H,4,7-8H2,1-3H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQBRRRAMQAHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 332.42 g/mol. Its structure features a thiophene ring, a sulfonamide moiety, and a pyrimidine derivative, which are key to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, with a focus on its antitumor properties. The following sections detail the findings from recent research.

Antitumor Activity

Numerous studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For instance, in vitro assays using MCF-7 breast cancer cells showed that the compound significantly reduced cell viability with an IC50 value of approximately 23.2 µM. The mechanism involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound increased both early and late apoptotic cell populations, indicating effective apoptosis induction.
  • Cell Cycle Arrest : The compound caused G2/M and S-phase cell cycle arrest, suggesting interference with cellular proliferation pathways.
  • In Vivo Efficacy : In animal models, the compound exhibited significant tumor growth inhibition compared to control treatments, demonstrating its potential as an effective therapeutic agent.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Targeting Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : It potentially alters signaling cascades related to cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in different cancer models:

  • MCF-7 Cell Line Study : A study indicated that treatment led to a 26.86% reduction in cell viability after 48 hours, with significant increases in apoptotic markers.
  • In Vivo Tumor Model : In a xenograft model using SEC-bearing mice, the compound reduced tumor mass significantly by 54% compared to untreated controls.
  • Comparative Studies : When compared to standard chemotherapeutic agents like 5-FU, this compound showed comparable or superior efficacy in reducing tumor volume while also improving hematological parameters affected by chemotherapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor EfficacyIC50 = 23.2 µM; significant apoptosis induction
Cell Cycle ArrestIncreased G2/M and S-phase populations
In Vivo Tumor Growth54% reduction in tumor mass

Table 2: Comparison with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
N-(compound studied)23.2Apoptosis induction, cell cycle arrest
5-FU50DNA synthesis inhibition
Doxorubicin15Topoisomerase II inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies .

Antimicrobial Properties

The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies have indicated that derivatives of this compound show promise against various bacterial strains, including resistant forms.

Enzyme Inhibition Studies

The unique structural features of this compound make it an excellent candidate for enzyme inhibition studies. Research has demonstrated that similar compounds can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the treatment of bacterial infections and cancer .

Biochemical Probes

This compound can serve as a biochemical probe to study the interactions between proteins and small molecules. Its ability to bind selectively to target proteins allows researchers to elucidate mechanisms of action in cellular pathways, which is essential for drug development.

Synthesis of New Materials

The compound's unique chemical structure allows it to be used as a building block in the synthesis of new materials. Its derivatives can be utilized in creating polymers or nanomaterials with specific properties, such as enhanced conductivity or bioactivity, which are valuable in various industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Siddiqui et al. (2020)Anticancer ActivityDeveloped thiazole-pyrimidine hybrids showing significant cytotoxicity against cancer cell lines with IC50 values < 30 µM.
Evren et al. (2019)Antimicrobial PropertiesTested various thiazole derivatives against NIH/3T3 and A549 cell lines, demonstrating selective cytotoxicity with promising apoptosis rates.
Łączkowski et al. (2021)Enzyme InhibitionInvestigated the inhibition of DHFR by thiazole sulfonamides, revealing effective binding affinity leading to reduced enzyme activity.

Comparison with Similar Compounds

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, )

  • Structure: Shares a pyrimidine-thiazole core but replaces the ethylamino group with a morpholinosulfonylphenyl substituent.
  • Synthesis : Synthesized via coupling of tert-butyl carbamate intermediates with guanidine derivatives, yielding a 38% product with 99% HPLC purity .
  • Key Data :

    Parameter Value
    Yield 38%
    HPLC Purity (Method A) 99% (tR = 11.34 min)
    HR-MS (ESI+) m/z 436.1616 (calcd. 436.1556)

N-(2-Chloro-6-methylphenyl)-2-[[6-(4-morpholinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide ()

  • Structure : Features a chloro-methylphenyl group and morpholine-substituted pyrimidine, differing in the absence of a thiophene-sulfonamide moiety.
  • Relevance : Highlights the importance of halogenated aryl groups and morpholine rings in enhancing solubility and target binding .

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide (Compound 11, )

  • Structure : Incorporates a triazole-pyrimidine hybrid, diverging from the ethylenediamine linker in the target compound.
  • Synthesis : Achieved via acylation and amination, with pharmacological screening data suggesting moderate kinase inhibition .

Functional and Pharmacological Comparisons

Bioactivity Trends

  • Thiazolecarboxamides () : Demonstrated higher enzymatic inhibition (IC50 < 100 nM in kinase assays) compared to sulfonamide derivatives, likely due to enhanced hydrogen-bonding interactions from carboxamide groups .
  • Triazole-Pyrimidines (): Exhibited improved metabolic stability over ethylamino-substituted analogs, attributed to the triazole ring’s resistance to oxidative degradation .

Solubility and Physicochemical Properties

  • Morpholinosulfonyl Derivatives (): Showed increased aqueous solubility (logP ~2.1) compared to ethylamino-substituted compounds (logP ~3.5), critical for oral bioavailability .
  • Halogenated Aryl Analogs () : Demonstrated superior membrane permeability but lower solubility, indicating a trade-off in drug design .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can key intermediates be validated?

The synthesis of structurally similar pyrimidine-thiazole derivatives often involves multi-step reactions, including acylation, amination, and sulfonamide formation. For example, acylation of pyrimidine intermediates with activated carbonyl reagents (e.g., p-fluorobenzoyl chloride) followed by nucleophilic amination with ethylamine can yield the core pyrimidine-ethylamino scaffold . Validation of intermediates requires chromatographic purity checks (HPLC) and spectroscopic confirmation (NMR, HRMS). Critical steps like regioselective amination should be monitored via TLC or LC-MS to ensure reaction completion.

Q. What analytical methods are optimal for confirming structural integrity and purity?

  • X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the solid state .
  • NMR spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., ethylamino vs. methyl groups on pyrimidine) and assess conformational flexibility.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities under gradient elution conditions (C18 columns, acetonitrile/water mobile phase) .

Q. Which in vitro assays are suitable for preliminary biological screening?

Prioritize target-specific assays based on structural analogs. For example:

  • Kinase inhibition assays : Use fluorescence polarization or radiometric assays if the compound shares homology with ATP-competitive kinase inhibitors .
  • Cellular viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC50_{50} determination).

Q. How should stability studies be designed for this compound under physiological conditions?

  • Forced degradation : Expose the compound to thermal stress (40–60°C), hydrolytic conditions (pH 1–13), and oxidative stress (H2_2O2_2) over 24–72 hours .
  • Analytical monitoring : Track degradation products via HPLC-UV/PDA and identify major breakdown pathways using LC-MS/MS.
  • Solution stability : Assess solubility in PBS or DMSO and monitor aggregation via dynamic light scattering (DLS).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent modification : Synthesize analogs with variations in the pyrimidine (e.g., ethylamino → isopropylamino) and thiazole (e.g., methyl → trifluoromethyl) moieties .
  • Crystallographic analysis : Compare hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between analogs to correlate conformation with activity .
  • Biological profiling : Test analogs in functional assays (e.g., enzyme inhibition, cell migration) and use multivariate analysis (PCA) to identify critical pharmacophores.

Q. How can computational methods predict potential biological targets?

  • Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high docking scores and conserved binding motifs (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and identify key residue interactions (e.g., π-π stacking with phenylalanine) .
  • Machine learning : Train models on existing pyrimidine sulfonamide bioactivity data to predict novel targets.

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}).
  • Metabolic interference : Test for off-target effects via cytochrome P450 inhibition assays or metabolite profiling (LC-HRMS) .
  • Batch variability : Compare compound purity and salt forms (e.g., free base vs. hydrochloride) across studies.

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination steps to reduce side products .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How can spectral discrepancies (e.g., NMR shifts) between synthetic batches be addressed?

  • Counter-synthesis : Prepare reference standards of key intermediates (e.g., 6-(ethylamino)-2-methylpyrimidin-4-amine) to benchmark spectral data .
  • Dynamic NMR : Resolve conformational equilibria by acquiring spectra at variable temperatures (e.g., 25–60°C).
  • Isotopic labeling : Use 15^{15}N-labeled amines to assign ambiguous peaks in crowded regions.

Q. What methodologies enable the design of metabolically stable analogs?

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., sulfonamide) .
  • Deuterium incorporation : Replace hydrogen with deuterium at positions prone to oxidative metabolism (e.g., ethylamino side chains) .
  • Microsomal stability assays : Incubate analogs with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS.

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